molecular formula C15H17N3OS B11196575 1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11196575
M. Wt: 287.4 g/mol
InChI Key: WPBBXYVQSWQQGQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones, followed by cyclization reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme . The compound’s effects are mediated through its binding to these molecular targets, leading to the inhibition of essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is unique due to its combined structural features of benzothiazole and pyrazole, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H17N3OS/c1-3-4-7-11-10(2)17-18(14(11)19)15-16-12-8-5-6-9-13(12)20-15/h5-6,8-9,17H,3-4,7H2,1-2H3

InChI Key

WPBBXYVQSWQQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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